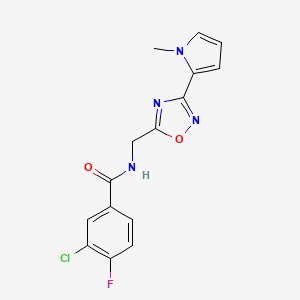

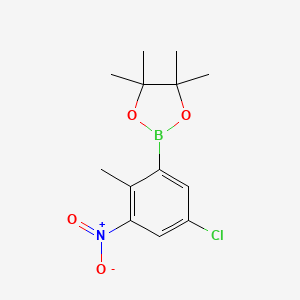

![molecular formula C22H21NO4 B2866199 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1932605-03-2](/img/structure/B2866199.png)

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorenylmethoxycarbonyl (Fmoc) is a group used in organic chemistry for the synthesis of peptides. It’s used as a protective group for amines in solid-phase peptide synthesis . The Fmoc group is removed (deprotected) under mildly basic conditions .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids consists of the amino acid backbone, with the amine group protected by the Fmoc group . The Fmoc group consists of a fluorene ring (a polycyclic aromatic system), linked to the amino acid via a methoxy carbonyl group .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed through a reaction with a base, such as piperidine . This deprotection reaction allows the amine to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid and the presence of other functional groups . Generally, these compounds are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Fmoc group is a protective group used in solid-phase peptide synthesis. It protects the amino group by forming a stable amide bond that can be removed under mild basic conditions without affecting the peptide chain . This compound, with its Fmoc group, is particularly useful for synthesizing peptides with complex structures.

Drug Development

Due to its role in peptide synthesis, this compound is instrumental in the development of new pharmaceuticals. Peptides are increasingly recognized for their potential as therapeutic agents, and the Fmoc strategy is crucial for assembling peptides that can act as drugs or drug intermediates .

Bioconjugation

This compound can be used for bioconjugation, where it helps in attaching various biomolecules to peptides or proteins. This is particularly useful in creating targeted drug delivery systems that can direct therapeutic agents to specific cells or tissues .

Proteomics Research

In proteomics, understanding the structure and function of proteins is essential. The Fmoc-protected amino acids, such as this compound, are used to synthesize peptides for proteomic studies, including protein-protein interaction analysis and enzyme-substrate identification .

Material Science

The compound’s ability to form stable amide bonds makes it valuable in material science, particularly in the creation of peptide-based materials. These materials have applications in biotechnology and nanotechnology, such as in the development of biosensors or nanocarriers .

Chemical Biology

In chemical biology, this compound is used to explore the biological activity of peptides. By synthesizing and modifying peptides, researchers can study their role in biological processes and their potential as biological probes .

Diagnostic Applications

Peptides synthesized using this compound can be used in diagnostic applications, such as biomarker discovery. They can help identify specific peptides that are indicative of certain diseases or health conditions .

Environmental Monitoring

Finally, the compound can be used to synthesize peptides that bind to specific pollutants or toxins, aiding in environmental monitoring. These peptides can be part of sensors that detect harmful substances in the environment .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research .

Result of Action

These effects can range from changes in gene expression to alterations in cellular signaling pathways.

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-20(25)22-11-9-14(10-12-22)23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLYOUWKNGCNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |

CAS RN |

1932605-03-2 |

Source

|

| Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

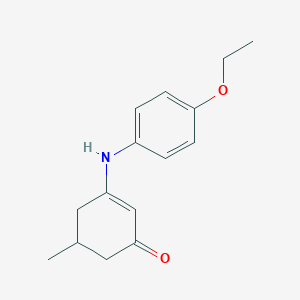

![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)

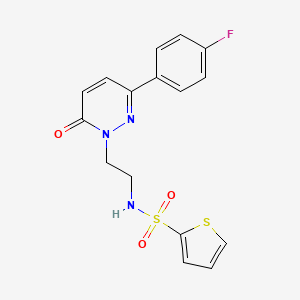

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)

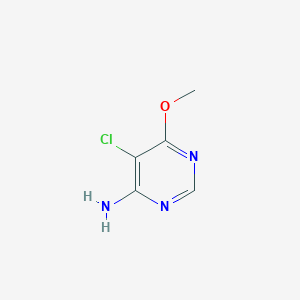

![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)

![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)

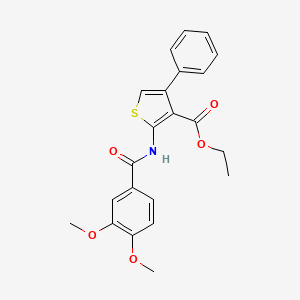

![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)

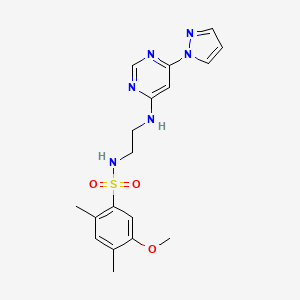

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)